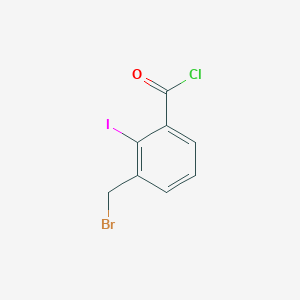
3-(Bromomethyl)-2-iodobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-iodobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of bromomethyl and iodo substituents on the benzene ring, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-iodobenzoyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-iodobenzoic acid, followed by the conversion of the resulting bromomethyl derivative to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: The iodo substituent can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to the corresponding benzoic acid derivative in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as tetrahydrofuran (THF), are typically employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.
Hydrolysis: The major product is 3-(Bromomethyl)-2-iodobenzoic acid.
Scientific Research Applications
3-(Bromomethyl)-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of functionalized polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-iodobenzoyl chloride in chemical reactions involves the activation of the benzoyl chloride group towards nucleophilic attack, as well as the participation of the bromomethyl and iodo substituents in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-2-chlorobenzoyl chloride
- 3-(Bromomethyl)-2-fluorobenzoyl chloride
- 3-(Bromomethyl)-2-bromobenzoyl chloride
Uniqueness
3-(Bromomethyl)-2-iodobenzoyl chloride is unique due to the presence of both bromomethyl and iodo substituents, which confer distinct reactivity patterns. The iodo group, in particular, enhances its suitability for palladium-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
920759-99-5 |
|---|---|
Molecular Formula |
C8H5BrClIO |
Molecular Weight |
359.38 g/mol |
IUPAC Name |
3-(bromomethyl)-2-iodobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClIO/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3H,4H2 |
InChI Key |
CQLFCNVHOBEOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
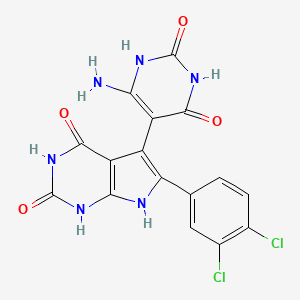
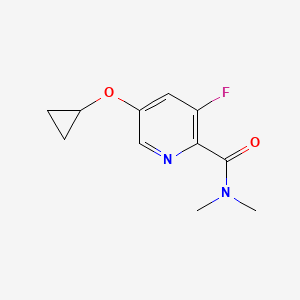
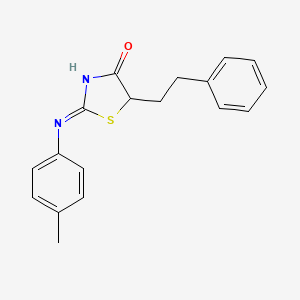

![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)
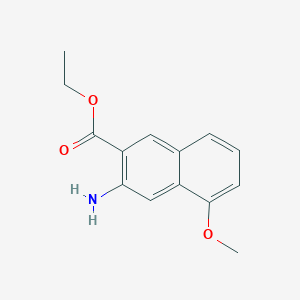



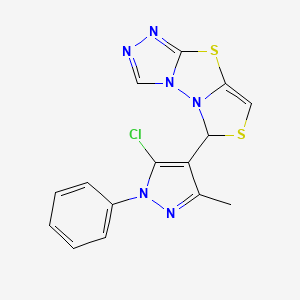
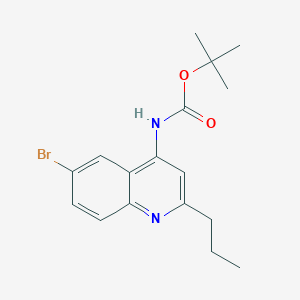
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
